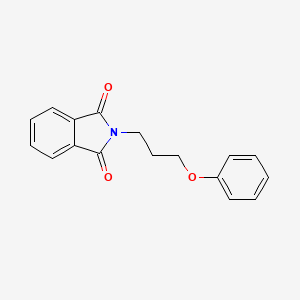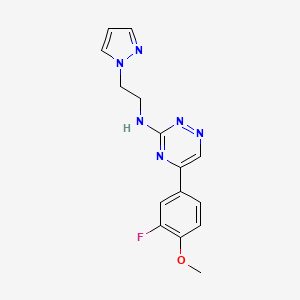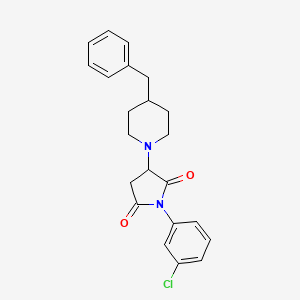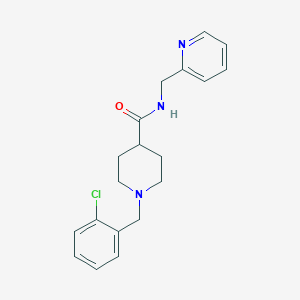
2-(3-Phenoxypropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Phenoxypropyl)isoindoline-1,3-dione is an organic compound with the molecular formula C17H15NO3. It is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxypropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-phenoxypropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as silica-supported reagents can enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Phenoxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: Utilized in the production of advanced materials, including photochromic and electrochromic devices.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as dopamine receptors. It modulates receptor activity, which can influence various signaling pathways involved in neurological functions. The exact mechanism may involve binding to the receptor’s allosteric site, altering its conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- 2-(3-Hydroxypropyl)isoindoline-1,3-dione
- N-(3-Hydroxypropyl)phthalimide
Uniqueness
2-(3-Phenoxypropyl)isoindoline-1,3-dione is unique due to its phenoxypropyl group, which imparts specific chemical and biological properties. This group enhances its ability to interact with biological receptors and participate in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(3-phenoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)17(20)18(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXTLDITWTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003714 | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83708-38-7 | |
| Record name | NSC68436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)

![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-Prop-2-enylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
![(5Z)-3-benzyl-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131506.png)
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![METHYL 7-CYCLOPROPYL-3-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5131523.png)

![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
